1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
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Overview
Description
1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a morpholine ring and a triazine ring
Preparation Methods
The synthesis of 1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- involves multiple steps, typically starting with the preparation of the morpholine and triazine precursors. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or sulfonates
Scientific Research Applications
1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The morpholine and triazine rings play a crucial role in this binding, facilitating interactions with various biological molecules. Pathways involved may include signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include:
2-Methyl-2-(4-morpholinyl)-1-propanol: Shares the morpholine ring but lacks the triazine ring.
1-Amino-2-propanol: Contains a similar propanol backbone but differs in functional groups.
2-Hydroxy-1-propylamine: Similar in structure but with different substituents on the propanol backbone.
The uniqueness of 1-Propanol, 2-methyl-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- lies in its combination of morpholine and triazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
127374-80-5 |
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Molecular Formula |
C14H25N5O2 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
2-methyl-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H25N5O2/c1-4-5-11-15-12(18-14(2,3)10-20)17-13(16-11)19-6-8-21-9-7-19/h20H,4-10H2,1-3H3,(H,15,16,17,18) |
InChI Key |
RABDJVWUSJQLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(C)(C)CO |
Origin of Product |
United States |
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